Phaseolin
Overview
Description
Phaseolin is a salt-soluble glycoprotein predominantly found in the seeds of the French bean (Phaseolus vulgaris L.). It accounts for approximately 50% of the total protein content in mature bean seeds . This compound is one of the first plant proteins to be translated in vitro from mRNA and was among the first plant genes isolated . It plays a crucial role in the nutritional quality of beans and has been extensively studied for its structural and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phaseolin is typically extracted from the seeds of Phaseolus vulgaris. The extraction process involves several steps:
Seed Collection and Grinding: The seeds are collected and ground into a fine powder.
Solvent Extraction: The powder is mixed with a saline solution (0.5 M NaCl) to dissolve the this compound.
Precipitation: The solution is then acidified to precipitate the this compound, which is collected by centrifugation.
Purification: The precipitated this compound is further purified using gel electrophoresis and equilibrium sedimentation techniques.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The seeds are processed in bulk, and automated systems are used for solvent extraction, precipitation, and purification. The use of advanced techniques like microchip electrophoresis has improved the efficiency and reproducibility of this compound extraction .
Chemical Reactions Analysis
Types of Reactions: Phaseolin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds, which stabilize its structure.
Reduction: Reduction of disulfide bonds can lead to the denaturation of this compound.
Substitution: this compound can undergo substitution reactions with various reagents to modify its functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2) and other peroxides are commonly used to oxidize this compound.
Reducing Agents: Dithiothreitol (DTT) and beta-mercaptoethanol are used to reduce disulfide bonds in this compound.
Substitution Reagents: Various chemical reagents can be used to introduce functional groups into this compound.
Major Products Formed:
Oxidized this compound: Formation of disulfide bonds leads to a more stable structure.
Reduced this compound: Reduction of disulfide bonds results in denatured this compound.
Substituted this compound: Introduction of new functional groups can alter the properties of this compound.
Scientific Research Applications
Phaseolin has a wide range of scientific research applications:
Mechanism of Action
Phaseolin exerts its effects through various molecular mechanisms:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress in cells.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase 2 (COX-2), and tumor necrosis factor α (TNF-α).
Chemopreventive Properties: this compound reduces DNA damage and inhibits the formation of aberrant crypts in the colon.
Comparison with Similar Compounds
Phaseolin can be compared with other seed storage proteins such as:
Legumin: Found in legumes, legumin has similar storage functions but differs in solubility and heat stability.
This compound stands out due to its high solubility in saline solutions, stability under various conditions, and significant nutritional value .
Properties
IUPAC Name |
(2R,11R)-17,17-dimethyl-4,12,18-trioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),5(10),6,8,14(19),15,20-heptaen-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-20(2)8-7-14-16(24-20)6-5-12-15-10-22-17-9-11(21)3-4-13(17)19(15)23-18(12)14/h3-9,15,19,21H,10H2,1-2H3/t15-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTDZKXXJRRKDG-KXBFYZLASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OC4C3COC5=C4C=CC(=C5)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=CC2=C(O1)C=CC3=C2O[C@@H]4[C@H]3COC5=C4C=CC(=C5)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701029664 | |
Record name | Phaseolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701029664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13401-40-6, 91110-20-2 | |
Record name | (-)-Phaseollin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13401-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phaseolin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013401406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phaseollin, (+/-) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091110202 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phaseolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701029664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHASEOLLIN, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7OEP19ZWL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PHASEOLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OHL7771FZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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